N1-Cyclobutyl vs. N1–H: Structural Differentiation and Physicochemical Impact
3-Bromo-1-cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine carries an N1-cyclobutyl substituent that the closest commercial analog, 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 83255-86-1), lacks entirely. This structural difference introduces a sterically demanding, lipophilic group at the position known to occupy the hydrophobic pocket in kinase ATP-binding sites. Based on fragment-based LogP calculations, the cyclobutyl group contributes approximately +1.5 to the partition coefficient relative to hydrogen, translating to an estimated ΔLogP of +1.2 to +1.5 units [1]. This shift in lipophilicity is within the range that impacts membrane permeability and oral absorption potential, making the cyclobutyl analog a more advanced lead-like starting point for programs targeting intracellular kinases [2].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | Estimated LogP ≈ 1.8–2.0 (fragment-based) |
| Comparator Or Baseline | 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 83255-86-1): estimated LogP ≈ 0.3–0.5 |
| Quantified Difference | ΔLogP ≈ +1.2 to +1.5 |
| Conditions | Fragment-based LogP calculation; pyrazolo[3,4-d]pyrimidine core LogP ≈ 0.3, cyclobutyl contribution ≈ 1.5. |
Why This Matters
The N1-cyclobutyl group pre-installs a hydrophobic vector critical for kinase selectivity, eliminating the need for post-hoc N1-alkylation and enabling direct SAR exploration at the 3-position via the bromine handle.
- [1] Estimated LogP contribution of cyclobutyl fragment (~1.5) based on fragment-based calculation methods (PubChem/ALOGPS). View Source
- [2] Lipinski, C.A., Lombardo, F., Dominy, B.W., Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 46, 3–26 (2001). View Source
